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Compound Name: Anacardic acid diene

CAS No.: 103904-74-1

Cat. No.: B1649726

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anacardic acids, a family of phenolic lipids primarily found in the shell of the cashew nut

(Anacardium occidentale), have garnered significant attention for their diverse biological

activities.[1] Extensive research has focused on understanding the relationship between the

chemical structure of anacardic acid analogues and their therapeutic potential, including

anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of various anacardic acid analogues,

supported by experimental data and detailed methodologies.

Anticancer Activity
Anacardic acid and its derivatives have demonstrated cytotoxic effects against various cancer

cell lines.[2][3] The primary mechanism often involves the inhibition of histone

acetyltransferases (HATs), leading to the suppression of gene products regulated by NF-κB that

are involved in cell survival, proliferation, and invasion.[4][5]
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The cytotoxic effects of anacardic acid analogues are typically evaluated by determining their

half-maximal inhibitory concentration (IC50) against different cancer cell lines. The table below

summarizes the IC50 values for selected anacardic acid analogues.

Compound/Analog
ue

Cancer Cell Line IC50 (µM) Reference

Anacardic Acid MDA-MB-231 (Breast) 19.7 [6]

Anacardic Acid (13:0) MCF-7 (Breast) 18.90 (µg/mL) [7]

Anacardic Acid (13:0) HepG-2 (Liver) 26.10 (µg/mL) [7]

Anacardic Acid (13:0) MKN-45 (Gastric) 17.73 (µg/mL) [7]

Anacardic acid-

conjugated

benzimidazole

derivatives

PC3 (Prostate),

CaCo2, HCT-116

(Colon), MDA-MB-

231, MCF-7 (Breast)

1.78 - 8.83 [2]

Key SAR Insights for Anticancer Activity:

Alkyl Side Chain: The length and degree of unsaturation of the alkyl side chain at the C6

position of the salicylic acid moiety are critical for cytotoxicity.

Carboxylic Acid Group: The presence of the carboxylic acid group is crucial for HAT inhibition

and subsequent anticancer effects.

Aromatic Ring Substitutions: Modifications to the salicylic acid ring, such as the introduction

of heterocyclic moieties like benzimidazole, can significantly enhance cytotoxic activity.[2]

Antimicrobial Activity
Anacardic acids exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.

[8] The mechanism of action is believed to involve the disruption of the bacterial cell

membrane.[9]
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The antimicrobial efficacy of anacardic acid analogues is commonly assessed by determining

the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound

that prevents visible growth of a microorganism.

Compound/Analog
ue

Bacterial Strain MIC (µg/mL) Reference

Anacardic acid (15:3,

triene)
Streptococcus mutans < 0.78 [10]

Anacardic acid (15:1,

monoene)

Staphylococcus

aureus
6.25 [8]

Anacardic acid (15:2,

diene)

Staphylococcus

aureus
6.25 [8]

Anacardic acid (15:3,

triene)

Staphylococcus

aureus
6.25 [8]

6-(4',8'-

dimethylnonyl)salicylic

acid

Streptococcus mutans 0.78 [10]

Key SAR Insights for Antimicrobial Activity:

Unsaturation of the Alkyl Chain: The degree of unsaturation in the C15 alkyl side chain

significantly influences antibacterial activity. Generally, a higher degree of unsaturation leads

to greater potency against certain strains like S. mutans.[8][9]

Branched Alkyl Chains: Introduction of branching in the alkyl side chain can enhance

antibacterial activity.[11]

Salicylic Acid Moiety: The salicylic acid head group is essential for the antimicrobial effect.

Enzyme Inhibition
Anacardic acid and its analogues are known to inhibit various enzymes, contributing to their

therapeutic effects. Key targets include histone acetyltransferases (HATs), matrix

metalloproteinases (MMPs), and α-glucosidase.
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Quantitative Comparison of Enzyme Inhibitory Activity
Compound/Analog
ue

Enzyme Target IC50 Reference

Anacardic Acid MMP-2 11.11 µM [2]

Anacardic Acid (15:1) α-glucosidase 1.78 ± 0.08 µg/mL [12]

Anacardic Acid (15:2) α-glucosidase 1.99 ± 0.76 µg/mL [12]

Anacardic Acid (15:3) α-glucosidase 3.31 ± 0.03 µg/mL [12]

Key SAR Insights for Enzyme Inhibition:

HAT Inhibition: The salicylic acid moiety and the alkyl chain are both important for binding to

the active site of HATs like p300/CBP.[4]

MMP Inhibition: The carboxylate group of anacardic acid chelates the catalytic zinc ion in the

active site of MMP-2 and MMP-9, while the C15 aliphatic chain fits into the S1' pocket.[2][13]

α-Glucosidase Inhibition: The degree of unsaturation in the alkyl side chain influences the

inhibitory effect on α-glucosidase, with the monoene analogue (15:1) showing the strongest

inhibition.[12]

Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of anacardic acid analogues on cancer cell

lines.

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of

5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified

atmosphere.

Compound Treatment: Treat the cells with various concentrations of the anacardic acid

analogues (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that

causes a 50% reduction in cell viability compared to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the antimicrobial activity of anacardic acid analogues.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL).

Serial Dilution: Perform a two-fold serial dilution of the anacardic acid analogues in a 96-well

microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Inoculate each well with the prepared bacterial suspension.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.[14][15]

Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the ability of anacardic acid analogues to inhibit HAT activity.

Reaction Mixture Preparation: Prepare a reaction mixture containing a HAT enzyme (e.g.,

p300/CBP), a histone substrate (e.g., histone H3 peptide), and Acetyl-CoA in an assay

buffer.

Inhibitor Addition: Add different concentrations of the anacardic acid analogues to the

reaction mixture.
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Incubation: Incubate the mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow

the enzymatic reaction to proceed.

Detection: The HAT activity can be measured using various methods, such as a

fluorescence-based assay where the product, CoASH, reacts with a probe to generate a

fluorescent signal.[16][17]

IC50 Calculation: The IC50 value is the concentration of the inhibitor that causes a 50%

reduction in HAT activity.
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Caption: Anacardic acid's inhibition of HAT enzymes, which disrupts NF-κB signaling.
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Caption: Mechanism of MMP inhibition by anacardic acid.
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Caption: General workflow for SAR studies of anacardic acid analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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